molecular formula C5H13O3P B14646672 Dimethyl isopropylphosphonate CAS No. 54552-77-1

Dimethyl isopropylphosphonate

Cat. No.: B14646672
CAS No.: 54552-77-1
M. Wt: 152.13 g/mol
InChI Key: WETUVMMRZWQXIK-UHFFFAOYSA-N
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Description

Dimethyl isopropylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl isopropylphosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethyl phosphite with isopropyl iodide under mild conditions yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl isopropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl isopropylphosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl isopropylphosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various metabolic pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl methylphosphonate
  • Diethyl methylphosphonate
  • Diisopropyl methylphosphonate

Uniqueness

Dimethyl isopropylphosphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-dimethoxyphosphorylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13O3P/c1-5(2)9(6,7-3)8-4/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETUVMMRZWQXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13O3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341504
Record name Dimethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54552-77-1
Record name Dimethyl isopropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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